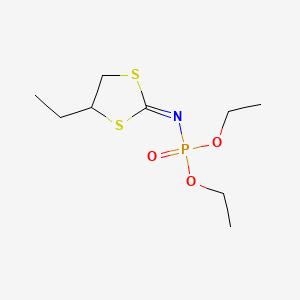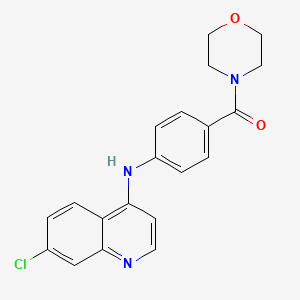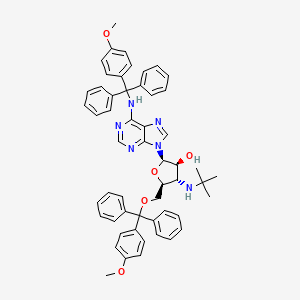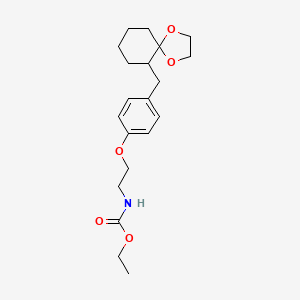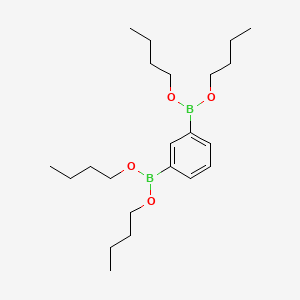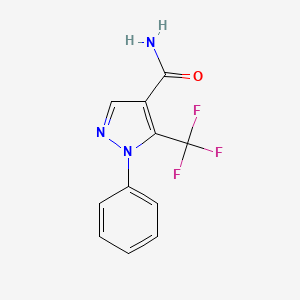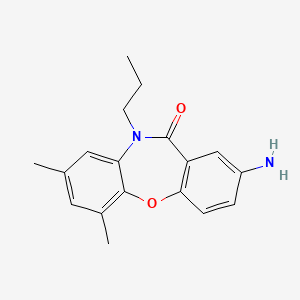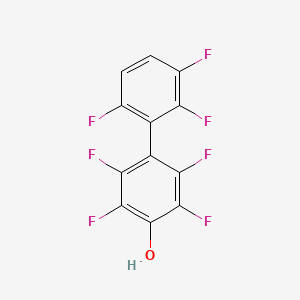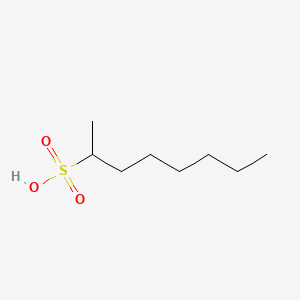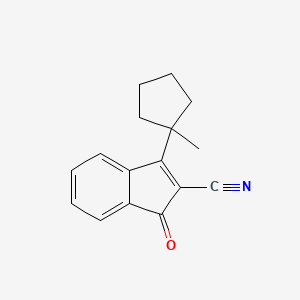
5'-Thymidylic acid, dipropyl ester, 3'-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is a chemical compound with the molecular formula C16H27N2O8P It is a derivative of thymidine monophosphate, which is a nucleotide containing thymine, a deoxyribose sugar, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate typically involves the esterification of thymidine monophosphate with propyl alcohols in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as sulfuric acid or methanesulfonic acid.
Solvent: Organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thymidine derivatives.
Scientific Research Applications
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in nucleotide metabolism and DNA synthesis.
Industry: Used in the production of nucleotide analogs and as a precursor for various biochemical assays.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate involves its incorporation into nucleotide pathways. It can act as a substrate for enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA polymerase. The compound’s methanesulfonate group may also interact with cellular proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Thymidine monophosphate: The parent compound, which lacks the ester and methanesulfonate groups.
5’-Thymidylic acid, dipropyl ester: Similar but without the methanesulfonate group.
3’-Methanesulfonate derivatives: Compounds with similar sulfonate groups but different nucleoside bases.
Uniqueness
5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is unique due to its combination of ester and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying nucleotide analogs and their interactions in biological systems.
Properties
CAS No. |
130752-98-6 |
|---|---|
Molecular Formula |
C17H29N2O10PS |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(dipropoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C17H29N2O10PS/c1-5-7-25-30(22,26-8-6-2)27-11-14-13(29-31(4,23)24)9-15(28-14)19-10-12(3)16(20)18-17(19)21/h10,13-15H,5-9,11H2,1-4H3,(H,18,20,21)/t13-,14+,15+/m0/s1 |
InChI Key |
KKELJYPCWQBGSA-RRFJBIMHSA-N |
Isomeric SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Canonical SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


